molecular formula C19H14Cl3N3O2 B2598085 1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea CAS No. 338755-34-3

1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea

Cat. No.: B2598085
CAS No.: 338755-34-3
M. Wt: 422.69
InChI Key: ITYLKAHBTKPBKX-UHFFFAOYSA-N
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Description

1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea is a useful research compound. Its molecular formula is C19H14Cl3N3O2 and its molecular weight is 422.69. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact of Chlorophenyl Compounds

Chlorophenols, including derivatives similar to the specified compound, have been extensively studied for their impact on the aquatic environment. The research indicates that chlorophenols exhibit moderate toxic effects to both mammalian and aquatic life. These compounds can exhibit considerable toxicity to fish upon long-term exposure, with variations in persistence and bioaccumulation based on environmental conditions and microbial activity capable of biodegrading these compounds (Krijgsheld & Gen, 1986).

Urea Derivatives in Drug Design

Urea derivatives play a significant role in medicinal chemistry due to their unique hydrogen-binding capabilities, influencing drug-target interactions. They are incorporated into small molecules displaying a wide range of bioactivities, offering insights into their importance in drug design. This includes modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules (Jagtap et al., 2017).

Urease Inhibitors in Medical and Agricultural Applications

Urease inhibitors have potential applications in treating gastric and urinary tract infections caused by urease-producing bacteria. This area of research has explored various groups of urease inhibitors, highlighting the need for treatments targeting these enzymes. While acetohydroxamic acid is clinically used, its severe side effects underscore the importance of exploring alternative urease inhibitors (Kosikowska & Berlicki, 2011).

Role of Urea in Nitrogen Metabolism and Environmental Management

Urea plays a crucial role in nitrogen metabolism, especially in ruminants, where it serves as a significant source of nitrogen for microbial growth in the rumen. This involves the rapid hydrolysis of urea by bacterial urease to ammonia, which is then utilized for the synthesis of microbial proteins. The efficiency of urea utilization in ruminants has implications for improving agricultural practices and environmental management (Jin et al., 2018).

Urea as a Hydrogen Carrier for Sustainable Energy Supply

Research has also explored the use of urea as a hydrogen carrier, emphasizing its potential for safe, sustainable, and long-term energy supply. Urea's properties, such as its non-toxic nature, stability, and ease of transport and storage, make it an attractive candidate for hydrogen storage and fuel cell applications, providing a pathway towards sustainable energy solutions (Rollinson et al., 2011).

Properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl3N3O2/c20-13-5-3-12(4-6-13)11-25-7-1-2-17(18(25)26)24-19(27)23-16-9-14(21)8-15(22)10-16/h1-10H,11H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYLKAHBTKPBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.